N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-[2-(2-Fluorophenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound featuring a furochromen core fused with a substituted propanamide side chain. The furochromen moiety (a fused furan and coumarin system) is structurally analogous to natural furocoumarins, which are known for photobiological activity .
Properties
Molecular Formula |
C25H24FNO4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C25H24FNO4/c1-14-16(3)30-22-13-23-20(12-19(14)22)15(2)18(25(29)31-23)8-9-24(28)27-11-10-17-6-4-5-7-21(17)26/h4-7,12-13H,8-11H2,1-3H3,(H,27,28) |
InChI Key |
NCAYBNPSPUITRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=C4F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps:
Formation of the Furochromenone Core: The furochromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate electrophile.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furochromenone core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or reduced carbonyl compounds.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Research
One of the primary applications of this compound is in the development of anticancer agents. Studies have shown that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives of related furochromene compounds have demonstrated significant growth inhibition against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further investigation in anticancer drug development .
Antimicrobial Activity
N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has also been evaluated for its antimicrobial properties. Compounds with furochromene structures have been reported to exhibit activity against a range of bacterial strains and fungi. The presence of the fluorophenyl group is thought to enhance the lipophilicity and membrane permeability of these compounds, contributing to their effectiveness as antimicrobial agents .
Anti-inflammatory Effects
Research indicates that similar derivatives can exhibit anti-inflammatory properties. The furochromene scaffold has been associated with the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may be explored for therapeutic use in inflammatory diseases .
Neuroprotective Potential
There is emerging interest in the neuroprotective effects of compounds containing furochromene moieties. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis. This application could be particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions that require careful optimization to enhance yield and purity. Understanding the structure-activity relationship (SAR) is crucial for modifying the compound to improve its pharmacological profile. Researchers are actively investigating how variations in substituents affect biological activity and toxicity .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group and the furochromenone core may play crucial roles in binding to these targets, while the propanamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : A phthalimide derivative with a chloro substituent at position 3 and an N-phenyl group (Fig. 1, ).
- Functional Groups : Chlorine (electron-withdrawing), phthalimide (rigid planar structure), and phenyl ring.
- Applications: Used as a monomer in polyimide synthesis due to its high purity and reactivity .
- Key Differences :
(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]propanamide
- Structure: A chiral propanamide with a biphenyl fluorinated group and a dibenzoazepinone core ().
- Functional Groups: Biphenyl (lipophilic), fluorophenyl (enhanced binding affinity), and a seven-membered azepinone ring.
- Synthesis : Reported yield of 47% with stereochemical control ([α]D20 = −43.1°) .
- Key Differences: The target compound lacks the dibenzoazepinone system but shares the fluorophenyl-propanamide motif. The furochromen core in the target compound may confer UV absorption properties absent in the azepinone derivative .
Structural and Functional Analysis Table
Research Findings and Limitations
- Synthetic Challenges: The target compound’s furochromen-propanamide hybrid may require multi-step synthesis, similar to the dibenzoazepinone derivative (47% yield in ). Steric hindrance from the trimethyl groups on the furochromen core could complicate purification.
- Crystallographic Relevance : SHELX software () is widely used for small-molecule crystallography, suggesting that structural data for the target compound (if synthesized) could be resolved using this suite.
Biological Activity
N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C23H28FNO4
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines and mediators. Studies indicate that it may modulate pathways involved in inflammation, such as the NF-kB signaling pathway.
- Antioxidant Properties : Research suggests that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Cytotoxic Effects on Cancer Cells : Preliminary studies have indicated that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and caspase activation.
Pharmacological Effects
The pharmacological effects of the compound have been evaluated through various assays:
| Effect | Observation | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |
| Antioxidant | Reduction of reactive oxygen species (ROS) | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Several case studies have evaluated the biological activity of this compound:
-
Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects in a rat model of arthritis.
- Findings : The compound significantly reduced paw swelling and levels of inflammatory markers (TNF-alpha and IL-6).
- : Demonstrated potential as a therapeutic agent for inflammatory diseases.
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity using DPPH and ABTS assays.
- Findings : Showed significant scavenging activity comparable to standard antioxidants.
- : Suggests a protective role against oxidative stress-related diseases.
-
Study on Cytotoxicity Against Cancer Cells :
- Objective : To determine the cytotoxic effects on breast cancer cell lines (MCF-7).
- Findings : Induced G2/M phase arrest and increased apoptosis markers.
- : Promising candidate for further development in cancer therapy.
Q & A
Q. What safety protocols are critical for handling fluorinated aromatic intermediates during synthesis?
- Methodology :
- PPE : Use nitrile gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure.
- Waste disposal : Neutralize fluorinated byproducts with calcium hydroxide before incineration.
- Emergency protocols : Administer oxygen therapy for inhalation exposure and rinse eyes with saline for 15+ minutes .
Interdisciplinary & Collaborative Research
Q. How can computational chemistry guide the design of derivatives with improved selectivity?
Q. What collaborative frameworks are recommended for integrating synthetic and biological data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
